Cas no 7554-78-1 (2-(2,4-dichlorophenyl)-2-hydroxyacetic acid)

2-(2,4-dichlorophenyl)-2-hydroxyacetic acid structure
7554-78-1 structure
商品名:2-(2,4-dichlorophenyl)-2-hydroxyacetic acid
CAS番号:7554-78-1
MF:C8H6O3Cl2
メガワット:221.03744
MDL:MFCD01715904
CID:573917
PubChem ID:24198

2-(2,4-dichlorophenyl)-2-hydroxyacetic acid 化学的及び物理的性質

名前と識別子

    • Benzeneacetic acid,2,4-dichloro-a-hydroxy-
    • 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid
    • (2,4-dichlorophenyl) (hydroxy)acetic acid
    • 2,4-Dichlor-mandelsaeure
    • 2,4-dichloro-mandelic acid
    • 2,4-Dichloromandelic acid
    • AC1L2NA1
    • BRN 2728753
    • MANDELIC ACID, 2,4-DICHLORO-
    • NSC409412
    • SureCN1513247
    • ZO0484O865
    • UNII-ZO0484O865
    • 7554-78-1
    • SCHEMBL1513247
    • BENZENEACETIC ACID, 2,4-DICHLORO-.ALPHA.-HYDROXY-
    • Benzeneacetic acid, 2,4-dichloro-alpha-hydroxy-
    • NSC 409412
    • (2,4-dichlorophenyl)(hydroxy)acetic acid
    • 2,4-Dichloro-alpha-hydroxybenzeneacetic acid
    • NSC-409412
    • YBOCBYSVZOREGT-UHFFFAOYSA-N
    • MFCD01715904
    • SY314674
    • 2-(2,4-dichlorophenyl)-2-hydroxyaceticacid
    • EN300-1982779
    • DTXSID10905057
    • Q27295791
    • AKOS005265521
    • MDL: MFCD01715904
    • インチ: InChI=1S/C8H6Cl2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
    • InChIKey: YBOCBYSVZOREGT-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)O

計算された属性

  • せいみつぶんしりょう: 219.96948
  • どういたいしつりょう: 219.969
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 57.5A^2

じっけんとくせい

  • 密度みつど: 1.589
  • ふってん: 385.8°C at 760 mmHg
  • フラッシュポイント: 187.1°C
  • 屈折率: 1.617
  • PSA: 57.53
  • LogP: 2.11140

2-(2,4-dichlorophenyl)-2-hydroxyacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1982779-0.25g
2-(2,4-dichlorophenyl)-2-hydroxyacetic acid
7554-78-1 95%
0.25g
$487.0 2023-09-16
Enamine
EN300-1982779-0.5g
2-(2,4-dichlorophenyl)-2-hydroxyacetic acid
7554-78-1 95%
0.5g
$768.0 2023-09-16
Aaron
AR01EKWN-1g
2-(2,4-dichlorophenyl)-2-hydroxyacetic acid
7554-78-1 95%
1g
$1381.00 2025-02-10
1PlusChem
1P01EKOB-250mg
2-(2,4-dichlorophenyl)-2-hydroxyacetic acid
7554-78-1 95%
250mg
2024-04-21
Enamine
EN300-1982779-10g
2-(2,4-dichlorophenyl)-2-hydroxyacetic acid
7554-78-1 95%
10g
$4236.0 2023-09-16
1PlusChem
1P01EKOB-10g
2-(2,4-dichlorophenyl)-2-hydroxyacetic acid
7554-78-1 95%
10g
2024-04-21
1PlusChem
1P01EKOB-100mg
2-(2,4-dichlorophenyl)-2-hydroxyacetic acid
7554-78-1 95%
100mg
2024-04-21
1PlusChem
1P01EKOB-2.5g
2-(2,4-dichlorophenyl)-2-hydroxyacetic acid
7554-78-1 95%
2.5g
2024-04-21
1PlusChem
1P01EKOB-500mg
2-(2,4-dichlorophenyl)-2-hydroxyacetic acid
7554-78-1 95%
500mg
2024-04-21
Crysdot LLC
CD12036222-10g
2-(2,4-Dichlorophenyl)-2-hydroxyacetic acid
7554-78-1 97%
10g
$1617 2024-07-24

2-(2,4-dichlorophenyl)-2-hydroxyacetic acid 関連文献

2-(2,4-dichlorophenyl)-2-hydroxyacetic acidに関する追加情報

Professional Introduction to 2-(2,4-dichlorophenyl)-2-hydroxyacetic Acid (CAS No. 7554-78-1)

2-(2,4-dichlorophenyl)-2-hydroxyacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 7554-78-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a 2,4-dichlorophenyl substituent and a hydroxyacetic acid backbone, has garnered attention due to its versatile structural framework and potential applications in synthetic chemistry and drug development.

The structural motif of 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid consists of a benzene ring substituted with two chlorine atoms at the 2 and 4 positions, coupled with a hydroxyl group attached to an acetic acid moiety. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing chlorine atoms and a hydroxyl group enhances its reactivity, facilitating various chemical transformations that are pivotal in medicinal chemistry.

In recent years, researchers have been exploring the pharmacological potential of derivatives structurally related to 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid. The dichlorophenyl ring is known to influence the binding affinity and metabolic stability of drug candidates, while the hydroxyacetic acid moiety can serve as a pharmacophore for targeting specific biological pathways. For instance, studies have indicated that compounds with similar scaffolds exhibit promising activity against inflammatory diseases and cancer cell proliferation.

One of the most intriguing aspects of 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid is its role as a precursor in the synthesis of biologically active molecules. Researchers have leveraged its reactivity to develop novel inhibitors targeting enzymes involved in metabolic disorders. The dichlorophenyl group can be further functionalized through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse substituents that modulate pharmacological properties. This flexibility has made it a cornerstone in the design of targeted therapeutics.

Moreover, the hydroxyacetic acid component of this compound contributes to its solubility and bioavailability, critical factors in drug formulation. Hydroxyl groups are often incorporated into drug molecules to enhance their interaction with biological targets while improving their pharmacokinetic profiles. The combination of these features makes 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid an attractive candidate for further exploration in drug discovery programs.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid for potential therapeutic applications. Molecular docking simulations and virtual screening have identified novel interactions between this molecule and biological targets, paving the way for rational drug design. These computational approaches complement traditional experimental methods, accelerating the discovery process and reducing costs associated with high-throughput screening.

The synthesis of 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid itself is a testament to the ingenuity of organic chemists. While multiple synthetic routes exist, recent methodologies have focused on improving yield and minimizing byproduct formation. Catalytic processes and green chemistry principles have been increasingly employed to develop more sustainable synthetic pathways. These innovations not only enhance efficiency but also align with global efforts to reduce environmental impact in chemical manufacturing.

In conclusion, 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid (CAS No. 7554-78-1) represents a fascinating compound with significant implications in pharmaceutical research. Its unique structural features and reactivity make it a valuable building block for developing new drugs targeting various diseases. As research continues to uncover its potential applications, this molecule is poised to play an increasingly important role in the next generation of therapeutics.

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